

Application Notes and Protocols: TCO-PEG24acid for Live Cell Imaging

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Compound of Interest		
Compound Name:	TCO-PEG24-acid	
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Introduction

TCO-PEG24-acid is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living cells. This reagent consists of a highly reactive trans-cyclooctene (TCO) group, a hydrophilic 24-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group. The TCO moiety reacts specifically and rapidly with tetrazine-conjugated molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that is biocompatible and proceeds efficiently under physiological conditions without the need for a catalyst.[1][2]

The long, flexible PEG spacer enhances the water solubility of **TCO-PEG24-acid** and molecules it is conjugated to, while also minimizing steric hindrance and potential non-specific interactions.[1][3] The terminal carboxylic acid allows for straightforward conjugation to primary amines on biomolecules, such as proteins and antibodies, via standard amide bond formation. [1] These features make **TCO-PEG24-acid** an ideal reagent for a two-step labeling strategy in live cell imaging, where a biomolecule of interest is first tagged with the TCO group and then visualized by adding a tetrazine-conjugated fluorophore.[4][5] This approach is particularly useful for studying dynamic cellular processes, tracking biomolecules, and in drug development for target validation and engagement studies.[6][7]

Key Applications



- Live Cell Imaging of Proteins: Labeling of specific proteins on or inside living cells to study their localization, trafficking, and dynamics.[8][9]
- Cell Surface Receptor Labeling: Targeting and visualizing cell surface receptors with high specificity using TCO-conjugated antibodies or ligands.[4][10]
- Metabolic Labeling: Incorporation of TCO-modified metabolic precursors into cellular components like glycans, proteins, or lipids for subsequent fluorescent labeling.[11][12]
- Pulse-Chase Experiments: Tracking the lifecycle of biomolecules by introducing the TCO label at a specific time point and visualizing it at later stages.
- Multiplexed Imaging: In combination with other bioorthogonal labeling techniques, TCO PEG24-acid can be used for the simultaneous visualization of multiple cellular targets.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of TCO-reagents and tetrazine probes in live cell imaging applications, based on published literature. These values should be considered as a starting point and may require optimization for specific cell types and experimental conditions.

Table 1: Recommended Concentration Ranges for Labeling Reagents



Reagent	Typical Concentration	Incubation Time	Notes
TCO-conjugated Antibody/Protein	1-10 μg/mL	1-2 hours	Optimal concentration depends on the expression level of the target and the affinity of the antibody/protein. Should be performed in serum-free media to avoid non-specific binding.
Tetrazine-Fluorophore	1-10 μΜ	5-30 minutes	Higher concentrations may increase background fluorescence. Incubation time is typically short due to the fast reaction kinetics. Some newer fluorogenic tetrazines show a significant increase in fluorescence upon reaction, reducing background from unreacted probe.[13]
TCO-modified Small Molecule/Metabolic Label	10-100 μΜ	24-48 hours	For metabolic labeling, the incubation time needs to be sufficient for cellular uptake and incorporation into the target biomolecule.



Photocaged Dihydrotetrazine- Diacylphospholipid	60 nM	5 minutes	For specific applications involving light-activated labeling of cell membranes. [14]
TCO-Docetaxel	10 μΜ	30 minutes	Example of labeling intracellular structures (microtubules) with a TCO-conjugated small molecule drug.[15]

Table 2: Kinetic Properties of the TCO-Tetrazine Reaction

Reaction Parameter	Value	Significance
Second-order rate constant	>10 ³ M ⁻¹ s ⁻¹	This high reaction rate allows for rapid and efficient labeling at low, biocompatible concentrations of reagents, minimizing off-target effects and cytotoxicity.[2]
Reaction time to completion	Seconds to minutes	The fast kinetics enable the capture of dynamic cellular events in real-time.
Stability of TCO	Limited long-term storage	TCO compounds can isomerize to the less reactive cis-cyclooctene (CCO) over time. Therefore, long-term storage is not recommended. [1]

Experimental Protocols



Protocol 1: Conjugation of TCO-PEG24-acid to an Antibody

This protocol describes the conjugation of **TCO-PEG24-acid** to a primary antibody via its carboxylic acid group.

Materials:

- Primary antibody of interest
- TCO-PEG24-acid
- N-hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., PD-10)

Procedure:

- Activate TCO-PEG24-acid:
 - Dissolve TCO-PEG24-acid, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
 - Incubate the reaction for 1-2 hours at room temperature to form the TCO-PEG24-NHS ester.[10]
- Prepare the Antibody:



- Exchange the buffer of the antibody solution to the reaction buffer using a desalting column or dialysis.
- Adjust the antibody concentration to 1-5 mg/mL.
- Antibody Conjugation:
 - Add the freshly prepared TCO-PEG24-NHS ester solution to the antibody solution at a 10to 20-fold molar excess.
 - Incubate the reaction for 2-4 hours at 4°C or 1-2 hours at room temperature with gentle shaking.[10]
- Quench and Purify:
 - Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM
 and incubate for 15 minutes at room temperature.[10]
 - Purify the TCO-conjugated antibody from unreacted TCO-PEG24-acid and byproducts using a size-exclusion chromatography column equilibrated with PBS.
- Characterization and Storage:
 - Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
 - Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Live Cell Labeling and Imaging of a Cell Surface Protein

This protocol outlines the two-step labeling of a cell surface protein on live cells using a TCO-conjugated antibody and a tetrazine-fluorophore.

Materials:

- Live cells expressing the protein of interest
- Cell culture medium



- TCO-conjugated antibody (from Protocol 1)
- Tetrazine-conjugated fluorophore
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
- Fluorescence microscope with a live-cell imaging chamber

Procedure:

- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
- Primary Labeling (TCO-conjugate):
 - Gently wash the cells twice with pre-warmed live cell imaging buffer.
 - Dilute the TCO-conjugated antibody in the live cell imaging buffer to the desired final concentration (typically 1-10 μg/mL).[10]
 - Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[10]
- Washing:
 - Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.
- Secondary Labeling (Tetrazine-fluorophore):
 - $\circ~$ Dilute the tetrazine-fluorophore in the live cell imaging buffer to the desired final concentration (typically 1-10 $\mu\text{M}).$
 - Add the fluorophore solution to the cells and incubate for 5-30 minutes at 37°C.
- Final Wash and Imaging:



- Remove the fluorophore solution and wash the cells three times with pre-warmed live cell imaging buffer.
- Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.
- Acquire images using the appropriate filter sets for the chosen fluorophore.

Protocol 3: Cytotoxicity Assessment

A simple cytotoxicity assay is crucial to ensure that the labeling procedure does not adversely affect cell health.

Materials:

- · Live cells
- Labeling reagents (TCO-conjugate and tetrazine-fluorophore)
- Live/Dead cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)
- Fluorescence microscope or plate reader

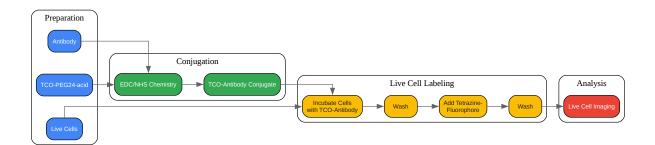
Procedure:

- Cell Treatment:
 - Plate cells in a multi-well plate.
 - Treat cells with the same concentrations of labeling reagents used in the imaging experiment. Include positive (e.g., a known cytotoxic agent) and negative (untreated) controls.
 - Incubate for a duration equivalent to the entire labeling and imaging period.
- Viability Staining:
 - o After incubation, wash the cells with PBS.



- Stain the cells with a live/dead assay kit according to the manufacturer's instructions.
- Analysis:
 - Image the cells using a fluorescence microscope and quantify the percentage of live and dead cells.
 - Alternatively, use a fluorescence plate reader to measure the fluorescence intensity corresponding to live and dead cells.
 - Compare the viability of labeled cells to the untreated control to assess cytotoxicity.[16][17]

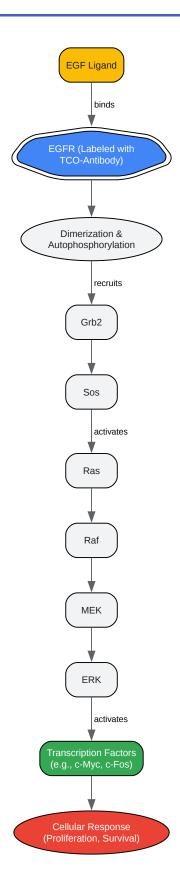
Visualizations



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Caption: Experimental workflow for live cell imaging using TCO-PEG24-acid.





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Caption: EGFR signaling pathway with TCO-based labeling of the receptor.



Conclusion

TCO-PEG24-acid provides a robust and versatile method for the bioorthogonal labeling of molecules in live cells. The high reactivity and specificity of the TCO-tetrazine ligation, combined with the favorable properties of the PEG spacer, enable researchers to perform high-contrast imaging of dynamic cellular processes with minimal perturbation. The protocols and data presented here offer a comprehensive guide for the successful application of **TCO-PEG24-acid** in live cell imaging experiments. As with any technique, optimization of the specific conditions for the cell type and target of interest is recommended for achieving the best results.

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